2',3'-Difluoro-4'-methylacetophenone
Overview
Description
2’,3’-Difluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 3’ positions and a methyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Difluoro-4’-methylacetophenone typically involves the fluorination of 4’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to moderate levels to ensure selective fluorination.
Industrial Production Methods
On an industrial scale, the production of 2’,3’-Difluoro-4’-methylacetophenone may involve more efficient and scalable methods. Continuous flow reactors and catalytic processes can be employed to enhance the yield and purity of the product. The use of fluorinating agents like hydrogen fluoride or elemental fluorine in the presence of catalysts such as antimony pentachloride can also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Difluoro-4’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2’,3’-difluoro-4’-methylbenzoic acid or 2’,3’-difluoro-4’-methylbenzaldehyde.
Reduction: Formation of 2’,3’-difluoro-4’-methylphenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Difluoro-4’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-4’-methylacetophenone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methyl group at the 4’ position can also influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
2’,3’-Difluoro-4’-methylacetophenone can be compared with other fluorinated acetophenone derivatives, such as:
- 2’,4’-Difluoroacetophenone
- 3’,4’-Difluoroacetophenone
- 4’-Fluoro-3’-methylacetophenone
Uniqueness
The unique combination of two fluorine atoms and a methyl group in 2’,3’-Difluoro-4’-methylacetophenone imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired, such as in the design of selective enzyme inhibitors or in materials science.
List of Similar Compounds
- 2’,4’-Difluoroacetophenone
- 3’,4’-Difluoroacetophenone
- 4’-Fluoro-3’-methylacetophenone
- 2’,3’-Difluoroacetophenone
Properties
IUPAC Name |
1-(2,3-difluoro-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDLEQMYRPHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378899 | |
Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-30-8 | |
Record name | 1-(2,3-Difluoro-4-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-Difluoro-4'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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